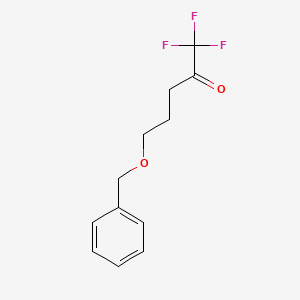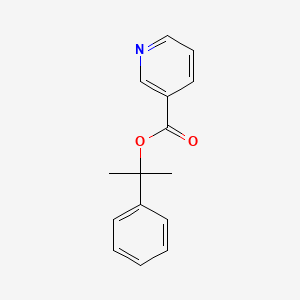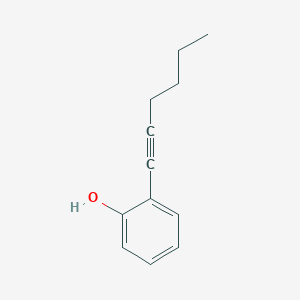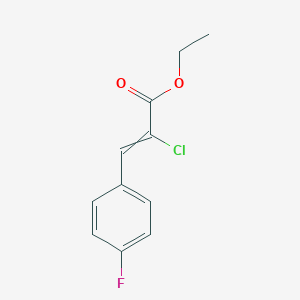
9,9-Diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, photonics, and as intermediates in organic synthesis. This compound, in particular, is characterized by its unique structural features, including the presence of nitro and diethyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 9,9-Diethyl-N,N-diphenyl-9H-fluoren-2-amine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 9,9-Diethyl-7-amino-N,N-diphenyl-9H-fluoren-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Aplicaciones Científicas De Investigación
9,9-Diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Photonics: Employed in the development of materials with enhanced two-photon absorption properties for applications in optical data storage and microscopy.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industrial Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 9,9-Diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine is largely dependent on its application. In organic electronics, its photoluminescent properties are attributed to the electronic transitions within the fluorene core, facilitated by the nitro and diethyl substituents. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its nitro group, which can undergo bioreduction to form reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: Similar in structure but with an ethynyl group instead of a nitro group.
9,9-Dimethyl-9H-fluoren-2-amine: Lacks the nitro and diethyl groups, resulting in different chemical properties.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another fluorene derivative with different substituents.
Uniqueness
9,9-Diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine is unique due to the presence of both nitro and diethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and photonics.
Propiedades
Número CAS |
114482-15-4 |
|---|---|
Fórmula molecular |
C29H26N2O2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
9,9-diethyl-7-nitro-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C29H26N2O2/c1-3-29(4-2)27-19-23(15-17-25(27)26-18-16-24(31(32)33)20-28(26)29)30(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-20H,3-4H2,1-2H3 |
Clave InChI |
ZSYJOCAWUSKUAJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)[N+](=O)[O-])CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)



![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)


![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)


![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)



